(S)-2-mercaptobutanoic acid
Overview
Description
(S)-2-mercaptobutanoic acid, also known as (S)-2-sulfanylbutanoic acid, is an organic compound with the molecular formula C4H8O2S. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S) configuration indicates the specific spatial arrangement of its atoms. This compound is characterized by the presence of a thiol group (-SH) and a carboxylic acid group (-COOH), making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-2-mercaptobutanoic acid can be synthesized through several methods. One common approach involves the asymmetric synthesis starting from chiral precursors. For instance, the compound can be prepared by the reduction of (S)-2-mercaptobutanone using reducing agents such as sodium borohydride (NaBH4) under controlled conditions. Another method involves the use of chiral catalysts to induce the desired stereochemistry during the synthesis.
Industrial Production Methods
In industrial settings, this compound is often produced through biocatalytic processes. These methods utilize enzymes or microorganisms to catalyze the conversion of suitable substrates into the desired product. This approach is favored due to its high selectivity, efficiency, and environmentally friendly nature. The use of genetically engineered microorganisms has further enhanced the yield and purity of the compound in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-mercaptobutanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Alcohols
Substitution: Thioethers, thioesters
Scientific Research Applications
(S)-2-mercaptobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme mechanisms and protein structure due to its ability to form disulfide bonds.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting thiol-containing enzymes.
Industry: this compound is used in the production of polymers, agrochemicals, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (S)-2-mercaptobutanoic acid involves its thiol group, which can interact with various molecular targets. The thiol group is highly reactive and can form covalent bonds with electrophilic centers in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
(S)-2-mercaptobutanoic acid can be compared with other thiol-containing compounds such as:
Cysteine: An amino acid with a thiol group, commonly found in proteins and involved in disulfide bond formation.
Glutathione: A tripeptide with a thiol group, playing a crucial role in cellular redox homeostasis and detoxification.
2-mercaptoethanol: A small molecule with a thiol group, used as a reducing agent in biochemical applications.
The uniqueness of this compound lies in its specific chiral configuration and the presence of both thiol and carboxylic acid groups, which confer distinct reactivity and functionality compared to other similar compounds.
Properties
IUPAC Name |
(2S)-2-sulfanylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-2-3(7)4(5)6/h3,7H,2H2,1H3,(H,5,6)/t3-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPHMAVQAJGVPV-VKHMYHEASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C(=O)O)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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